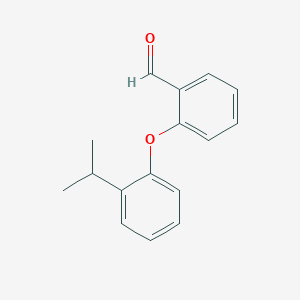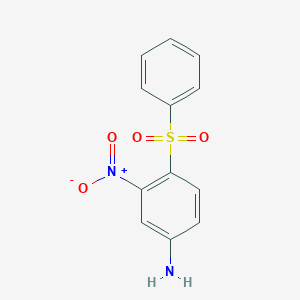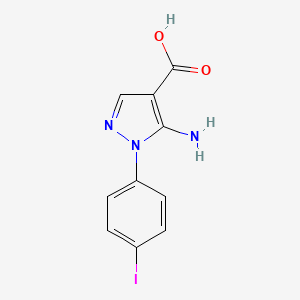
2-(2-Isopropylphenoxy)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of substituted benzaldehydes, such as “2-(2-Isopropylphenoxy)benzaldehyde”, can be achieved via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a carbonyl group (C=O) and an isopropylphenoxy group attached to the benzene ring . The carbonyl group is highly polar due to the electronegativity difference between the carbon and oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving benzaldehydes, such as “this compound”, are characterized by their high reactivity with a range of reagents . For instance, the conversion of benzaldehyde to benzoin using a catalyst like thiamin is a classic reaction known as a benzoin condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzaldehydes, such as “this compound”, are influenced by the presence of the carbonyl group . The carbonyl group makes the compound polar, affecting its boiling point and solubility .Scientific Research Applications
Enzymatic Treatment of Organic Pollutants
2-(2-Isopropylphenoxy)benzaldehyde may find potential application in the enzymatic treatment of organic pollutants. Enzymatic approaches have gained interest in remediation and degradation of various organic pollutants in wastewater. Certain redox mediators enhance the efficiency of degradation of recalcitrant compounds by enzymes such as laccases and peroxidases. While this compound is not directly mentioned, its structural resemblance to aromatic compounds suggests potential utility in similar contexts (Husain & Husain, 2007).
Microwave-Assisted Synthesis of Benzoxazoles
Benzoxazoles, structurally related to this compound, exhibit significant pharmacological properties. The microwave-assisted synthesis of benzoxazoles has proven to be a quick and diverse approach in modern chemistry. The properties of benzoxazoles in material science and pharmaceutical chemistry suggest that this compound could be a precursor or intermediate in similar synthesis processes (Özil & Menteşe, 2020).
Bioethanol-Gasoline Blends and Emission Profiles
Benzaldehyde derivatives, including compounds similar to this compound, are noted in the context of bioethanol–gasoline blends. These blends are studied for their emission profiles, including the release of benzaldehyde, acetaldehyde, and other volatile organic compounds (VOCs). Understanding the emission and degradation properties of such compounds is crucial for environmental safety and compliance with emission control guidelines (Manzetti & Andersen, 2015).
Antioxidant Capacity Reaction Pathways
The ABTS radical cation-based assays, used for assessing antioxidant capacity, involve reactions with various phenolic antioxidants. Given the structural characteristics of this compound, it might interact in similar antioxidant capacity assays or contribute to the antioxidant properties of a system, particularly in the presence of other phenolic compounds (Ilyasov et al., 2020).
Mechanism of Action
Benzaldehyde, a related compound, binds chemically to cellular macromolecules, particularly to free amino groups of proteins (e.g., in cell membranes), forming Schiff’s bases . This mechanism might be similar for “2-(2-Isopropylphenoxy)benzaldehyde”, but specific studies would be needed to confirm this.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUOGXVNYYLMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039331.png)


![5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid](/img/structure/B3039337.png)


![5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B3039344.png)
